1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid 1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18666611
InChI: InChI=1S/C20H24N2O2/c23-20(24)19-15-21(13-17-7-3-1-4-8-17)11-12-22(16-19)14-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,23,24)
SMILES:
Molecular Formula: C20H24N2O2
Molecular Weight: 324.4 g/mol

1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid

CAS No.:

Cat. No.: VC18666611

Molecular Formula: C20H24N2O2

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid -

Specification

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
IUPAC Name 1,4-dibenzyl-1,4-diazepane-6-carboxylic acid
Standard InChI InChI=1S/C20H24N2O2/c23-20(24)19-15-21(13-17-7-3-1-4-8-17)11-12-22(16-19)14-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,23,24)
Standard InChI Key JYQFYLNTFJXEIF-UHFFFAOYSA-N
Canonical SMILES C1CN(CC(CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3

Introduction

Chemical Synthesis and Structural Characteristics

Structural Elucidation

Key structural features confirmed via spectroscopic data include:

  • Diazepane Core: Seven-membered ring with two nitrogen atoms, verified by 1H^1\text{H}-NMR signals for adjacent NH groups (δ 2.5–3.5 ppm).

  • Benzyl Substituents: Aromatic protons (δ 7.2–7.4 ppm) and methylene bridges (δ 3.8–4.2 ppm) in 1H^1\text{H}-NMR.

  • Carboxylic Acid Group: IR absorption at ~1700 cm1^{-1} (C=O stretch) and a broad peak at ~2500–3000 cm1^{-1} (O-H stretch).

Physicochemical Properties

The compound’s physicochemical profile is summarized below:

PropertyValue
Molecular FormulaC20H24N2O2\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_2
Molecular Weight324.4 g/mol
IUPAC Name1,4-dibenzyl-1,4-diazepane-6-carboxylic acid
Standard InChIInChI=1S/C20H24N2O2/c23-20(24)19-15-21(13-17-7-3-1-4-8-17)11-12-22(16-19)14-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,23,24)
SolubilityLimited data; polar aprotic solvents likely

Challenges and Future Research Directions

Synthesis Optimization

Current limitations include low yields in benzylation steps and purification difficulties, as observed in benzodioxane syntheses . Advanced techniques like flow chemistry or enzymatic catalysis could improve efficiency.

Biological Screening

Priority areas include:

  • In Vitro Assays: Antimicrobial testing against Gram-positive/negative bacteria and cytotoxicity screening in cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Modifying benzyl groups or the carboxylic acid to enhance potency.

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